![molecular formula C11H11ClN2O2 B13479626 1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13479626.png)
1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride is a heterocyclic compound that combines a pyridine ring and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with pyrrole-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and pyrrole derivatives.
Applications De Recherche Scientifique
1-[(Pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.
Comparaison Avec Des Composés Similaires
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share structural similarities with 1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride.
Imidazole derivatives: These compounds also contain nitrogen heterocycles and exhibit similar chemical properties.
Uniqueness: this compound is unique due to its specific combination of pyridine and pyrrole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H11ClN2O2 |
|---|---|
Poids moléculaire |
238.67 g/mol |
Nom IUPAC |
1-(pyridin-4-ylmethyl)pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H10N2O2.ClH/c14-11(15)10-2-1-7-13(10)8-9-3-5-12-6-4-9;/h1-7H,8H2,(H,14,15);1H |
Clé InChI |
NVIJSTVTRJLJTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=C1)C(=O)O)CC2=CC=NC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


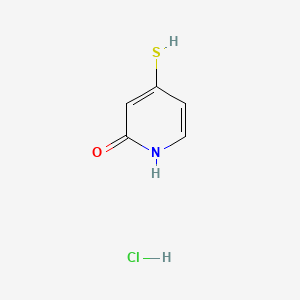
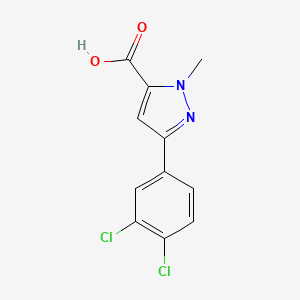
![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)

![4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13479564.png)
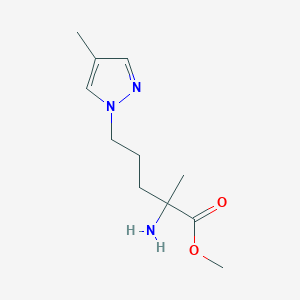
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)

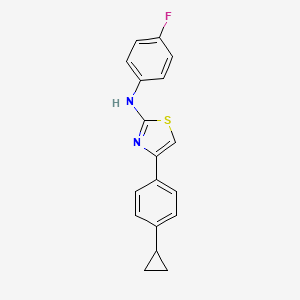
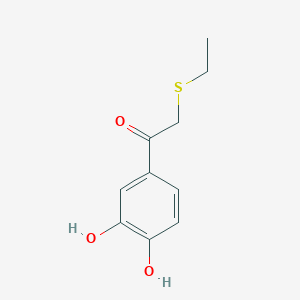


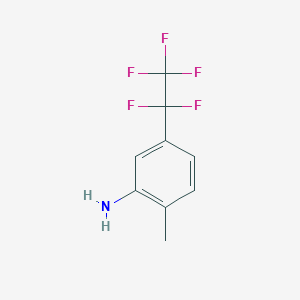
![8-[(5-Methanesulfonyl-1,3,4-thiadiazol-2-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13479630.png)
